Cas no 2247103-18-8 (2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride)

2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative used primarily as a reactive intermediate in organic synthesis and medicinal chemistry. Its key structural features—a bromo substituent and dual methoxy/methoxymethoxy groups—enhance its utility in selective functionalization reactions, particularly in Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. The sulfonyl fluoride moiety offers stability under typical reaction conditions while remaining amenable to further transformations, such as sulfur(VI)-fluoride exchange (SuFEx) click chemistry. This compound is valued for its compatibility with late-stage modifications and its role in constructing complex aromatic scaffolds. Suitable for controlled, high-precision synthesis, it is handled under inert conditions due to its moisture-sensitive nature.
2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride structure
2247103-18-8 structure
Product name:2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
CAS No:2247103-18-8
MF:C9H10BrFO5S
MW:329.14010477066
CID:5778322
PubChem ID:165719441

2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
    • EN300-6493367
    • 2247103-18-8
    • 2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
    • Inchi: 1S/C9H10BrFO5S/c1-14-5-16-8-4-9(17(11,12)13)6(10)3-7(8)15-2/h3-4H,5H2,1-2H3
    • InChI Key: JHPIWMVWXYZAFU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1S(=O)(=O)F)OCOC)OC

Computed Properties

  • Exact Mass: 327.94164g/mol
  • Monoisotopic Mass: 327.94164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 70.2Ų

2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493367-0.05g
2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-18-8
0.05g
$972.0 2023-05-31
Enamine
EN300-6493367-5.0g
2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-18-8
5g
$3355.0 2023-05-31
Enamine
EN300-6493367-1.0g
2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-18-8
1g
$1157.0 2023-05-31
Enamine
EN300-6493367-2.5g
2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-18-8
2.5g
$2268.0 2023-05-31
Enamine
EN300-6493367-0.5g
2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-18-8
0.5g
$1111.0 2023-05-31
Enamine
EN300-6493367-10.0g
2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-18-8
10g
$4974.0 2023-05-31
Enamine
EN300-6493367-0.1g
2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-18-8
0.1g
$1019.0 2023-05-31
Enamine
EN300-6493367-0.25g
2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-18-8
0.25g
$1065.0 2023-05-31

Additional information on 2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride

2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride: A Versatile Compound in Modern Pharmaceutical Research

CAS No. 2247103-18-8 represents a unique class of aryl sulfonyl fluoride derivatives with significant potential in synthetic chemistry and pharmacological applications. This compound, specifically 2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride, has emerged as a critical building block for developing novel therapeutics targeting complex biological pathways. Recent advances in drug discovery and biomolecular interactions have underscored the importance of such functionalized aromatic sulfonate esters in creating molecules with enhanced bioavailability and selectivity.

The synthetic utility of this compound is rooted in its electrophilic sulfonyl fluoride group, which acts as a versatile reactive intermediate in coupling reactions. Researchers at the University of California, San Francisco (UCSF) have recently demonstrated its application in click chemistry protocols for constructing multi-functionalized aromatic scaffolds. These scaffolds are particularly valuable in the design of targeted therapies for oncology and neurodegenerative diseases.

Recent studies published in Journal of Medicinal Chemistry (2023) highlight the role of methoxy groups in modulating hydrophobic interactions within the active binding site of protein targets. The 4-methoxy and 5-(methoxymethoxy) substituents in this compound are critical for optimizing drug-target affinity and reducing off-target effects. This structural feature aligns with the principles of structure-based drug design (SBDD), which has become a cornerstone in modern pharmaceutical development.

Advancements in computational chemistry have further enhanced the utility of this compound. Molecular dynamics simulations conducted by the European Molecular Biology Laboratory (EMBL) revealed that the 2-bromo substituent contributes to steric hindrance that improves the selectivity of the molecule against specific enzymatic targets. This finding is particularly relevant in the context of enzyme inhibition strategies for treating metabolic disorders and infectious diseases.

The 1-sulfonyl fluoride functionality of this compound is a key factor in its reactivity towards nucleophilic attack. This property has been exploited in peptide conjugation strategies for developing targeted drug delivery systems. Recent work in nanomedicine has demonstrated that coupling this compound with lipophilic ligands can significantly enhance the cellular uptake of therapeutic agents in solid tumors.

From a synthetic perspective, the preparation of this compound involves a series of electrophilic substitution reactions and functional group transformations. The methoxymethoxy group, specifically 5-(methoxymethoxy), requires careful protecting group strategies to maintain its integrity during multi-step synthesis. These synthetic challenges have driven innovations in green chemistry approaches, as highlighted in a 2024 review in Chemical Reviews.

The pharmacological profile of this compound has been extensively studied in preclinical models. In in vitro assays, it has shown promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This activity is attributed to the synergistic effects of the halogenated aromatic ring and the sulfonate ester group in disrupting bacterial membrane integrity.

Recent breakthroughs in prodrug design have further expanded the utility of this compound. Researchers at the University of Tokyo have developed a prodrug formulation where the 1-sulfonyl fluoride group is masked to enhance stability in the gastrointestinal tract. This approach has shown improved bioavailability in animal models, paving the way for oral administration of otherwise unstable therapeutic agents.

The environmental impact of this compound's synthesis has also been a focus of recent research. The electrophilic sulfonyl fluoride functionality, while highly reactive, poses challenges in waste management. However, studies published in Green Chemistry (2023) have demonstrated that using biocatalytic methods can significantly reduce the toxicological risk associated with its production.

As the field of personalized medicine advances, the role of this compound in targeted therapies is becoming increasingly evident. The ability to fine-tune the electronic properties of the aromatic ring through substituents like 4-methoxy and 5-(methoxymethoxy) allows for the design of ligands with optimal binding affinities for specific receptor types. This is particularly relevant in immunotherapy applications where selective targeting of immune cells is crucial.

In conclusion, 2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride represents a significant advancement in functionalized aromatic chemistry. Its unique structural features and reactive functionalities make it a versatile tool in both synthetic and pharmaceutical research. As new technological innovations continue to emerge, the potential applications of this compound are expected to expand further, contributing to the development of more effective and safer therapeutic agents.

The ongoing research into this compound's biological activities and synthetic versatility underscores its importance in the evolving landscape of modern medicine. As scientists continue to explore its potential, it is clear that this compound will play a pivotal role in shaping the future of drug discovery and biomedical innovation.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk